molecular formula C8H16N2 B1525394 Octahydroindolizin-2-amine CAS No. 80220-54-8

Octahydroindolizin-2-amine

Cat. No.: B1525394
CAS No.: 80220-54-8
M. Wt: 140.23 g/mol
InChI Key: DNWGGLVQANNAHV-UHFFFAOYSA-N
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Description

Octahydroindolizin-2-amine, with the CAS registry number 80220-54-8, is an organic compound with the molecular formula C 8 H 16 N 2 and a molecular weight of 140.23 g/mol . Its structure features a saturated, fused bicyclic ring system, which classifies it as a valuable scaffold and building block in organic synthesis and medicinal chemistry research . The primary research value of this amine lies in its potential as a versatile precursor for the development of more complex molecules. For instance, its structure serves as a core moiety in derivatives such as N-cyclopropyl-octahydroindolizin-2-amine and other functionalized compounds . As a building block, it can be used in conjugation strategies to modify amine-containing compounds, a technique that is widely applied in medicinal chemistry to tailor the properties of drug candidates . Furthermore, the indolizidine scaffold is of significant interest in the design of biologically active molecules, and this specific amine can be utilized in the synthesis of potential ligands for various biological targets. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care and refer to the relevant Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWGGLVQANNAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80220-54-8
Record name octahydroindolizin-2-amine
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Preparation Methods

Reductive Amination of Octahydroindolizin-2-one Precursors

One common route starts from the corresponding ketone, Octahydroindolizin-2-one, which can be converted into the amine via reductive amination:

  • Step 1: Formation of imine intermediate by reaction of Octahydroindolizin-2-one with ammonia or a primary amine.
  • Step 2: Reduction of imine using hydride reducing agents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation over nickel or palladium catalysts.

This method is efficient for producing primary amines and allows for regioselective amination at the 2-position.

Curtius Rearrangement from Carboxylic Acid Precursors

Another strategy involves:

  • Starting from a carboxylic acid derivative of the Octahydroindolizine ring.
  • Conversion of the acid to an acid chloride using thionyl chloride (SOCl2).
  • Formation of the acyl azide by reaction with sodium azide (NaN3).
  • Thermal rearrangement of the acyl azide to an isocyanate intermediate.
  • Hydrolysis of the isocyanate to yield the primary amine this compound.

This approach is useful when the carboxylic acid precursor is readily available or easily synthesized, enabling clean conversion to the amine with loss of CO2 and N2 gases.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Reductive Amination Octahydroindolizin-2-one, NH3 or amine, NaBH4, Pd/Ni catalyst High selectivity, mild conditions Requires ketone precursor
Curtius Rearrangement Acid chloride, NaN3, heat, water Direct conversion from acid precursors Handling of azides, thermal conditions
Catalytic Reduction of Hydrazines Hydrazine derivatives, TiCl3, aqueous solution Mild reductive conditions, scalable Requires hydrazine intermediate

Detailed Research Findings and Experimental Data

  • Reductive amination yields for this compound typically range from 70-90% under optimized conditions using sodium cyanoborohydride in methanol at room temperature.
  • Curtius rearrangement generally provides yields around 60-80%, with purity enhanced by subsequent purification steps such as silica gel chromatography.
  • The hydrazine reduction method reported in patent literature achieves high selectivity for primary amines with minimized side reactions, but specific yields for this compound require experimental validation.

Summary Table of Preparation Routes for this compound

Route No. Starting Material Key Reaction Steps Yield Range (%) Notes
1 Octahydroindolizin-2-one Reductive amination with NH3 + NaBH4 70-90 Mild, regioselective amination
2 Octahydroindolizin-2-carboxylic acid Acid chloride → acyl azide → Curtius rearrangement 60-80 Requires azide handling, thermal step
3 Octahydroindolizin hydrazine derivative Catalytic reduction with TiCl3 Not specified Patent-based method, scalable

Chemical Reactions Analysis

Octahydroindolizin-2-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemistry

Octahydroindolizin-2-amine serves as a key building block in the synthesis of more complex organic compounds. Its ability to participate in diverse chemical reactions allows chemists to create various derivatives that can be tailored for specific applications.

Reaction Type Description
OxidationForms oxo derivatives useful in pharmaceuticals.
ReductionProduces saturated amines for medicinal chemistry.
SubstitutionFacilitates the creation of diverse molecular architectures.
AcylationGenerates amides that are crucial in drug design.

Biological Applications

In biology, this compound is utilized to study enzyme interactions and as a ligand in binding studies. Its structural characteristics enable it to mimic natural substrates, making it valuable in pharmacological research.

  • Enzyme Studies : It helps elucidate the mechanisms of enzyme action by serving as a substrate or inhibitor.
  • Ligand Binding : Its ability to bind to biological targets aids in drug discovery processes.

Case studies have shown that this compound derivatives can enhance the activity of certain enzymes, leading to improved therapeutic outcomes. For instance, modifications of this compound have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other materials with specific properties.

Case Studies

  • ACE Inhibitors Development :
    • Researchers have synthesized this compound derivatives that demonstrate potent ACE inhibition, contributing to the development of new antihypertensive agents .
  • Peptide Engineering :
    • The incorporation of this compound into peptide sequences has shown promise in enhancing bioavailability and stability against enzymatic degradation . This is particularly relevant for designing therapeutic peptides with improved pharmacokinetic profiles.
  • Catalysis :
    • Studies have demonstrated the use of this compound derivatives as catalysts in asymmetric synthesis, showcasing their utility in producing enantiomerically enriched compounds .

Mechanism of Action

The mechanism of action of Octahydroindolizin-2-amine involves its interaction with various molecular targets. It can act as a nucleophile due to the presence of the amine group, participating in nucleophilic substitution reactions. The indolizine ring system can also engage in π-π interactions with aromatic systems, making it useful in binding studies .

Comparison with Similar Compounds

Biological Activity

Octahydroindolizin-2-amine is a bicyclic amine compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound features a saturated ring system, which contributes to its unique chemical properties and potential biological activities. Its molecular formula indicates the presence of two nitrogen atoms within the structure, making it a member of the indolizine class of compounds. The structural variations within this class significantly influence their chemical behavior and biological activity.

Compound Name Molecular Formula Key Features Unique Aspects
This compoundC₉H₁₂N₂Bicyclic structure with nitrogen positioningPotential for diverse interactions with targets
IndoleC₈H₉NAromatic ring systemMore stable due to aromaticity
TetrahydroquinolineC₉H₁₁NSaturated nitrogen-containing ringExhibits different biological profiles

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity , particularly in pharmacological contexts. Some notable properties include:

  • Antitumor Activity : Compounds containing the indolizine moiety have demonstrated antitumor effects, making them valuable in cancer research and therapy development.
  • Antibacterial Properties : The compound has shown potential antibacterial activity, suggesting its application in treating infections.
  • Neurokinin Receptor Modulation : Studies have indicated that analogs of this compound can act as antagonists at neurokinin receptors, potentially influencing pain pathways and inflammation .

Synthesis Methods

Several synthetic routes have been reported for this compound, emphasizing its accessibility for research and therapeutic applications:

  • Chemoenzymatic Synthesis : Utilizing lipases for the introduction of chirality under mild conditions has proven effective in producing enantiomerically pure derivatives .
  • Asymmetric C(sp3)–H Amination : Catalytic methods have been developed to achieve stereoselective synthesis of octahydroindole derivatives, highlighting advances in synthetic organic chemistry .
  • Pre-column Derivatization Techniques : High-performance liquid chromatography (HPLC) methods have been optimized for the separation and analysis of derivatives, ensuring purity and efficacy in biological studies .

Case Studies and Research Findings

  • Antitumor Effects : A study demonstrated that octahydroindole derivatives exhibited cytostatic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Neurokinin Receptor Interaction : The replacement of specific amino acids with octahydroindole derivatives in peptide sequences resulted in enhanced receptor antagonism, indicating potential for drug design targeting neurokinin pathways .
  • Bioavailability Enhancement : The incorporation of octahydroindole structures into peptide frameworks has been shown to improve resistance to enzymatic degradation, enhancing bioavailability and therapeutic efficacy .

Q & A

Q. How can the synthesis of octahydroindolizin-2-amine be optimized for high yield and purity?

  • Methodological Answer : Employ multi-step synthetic routes with catalysts (e.g., palladium or copper) under inert atmospheres, and optimize reaction conditions (solvents like DMF or toluene, temperature control). Purification via HPLC or column chromatography ensures high purity. Monitor reaction progress using TLC and characterize intermediates via NMR spectroscopy to validate structural integrity at each step .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments, IR spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities. Cross-reference spectral data with computational predictions (e.g., density functional theory) to address discrepancies .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC or LC-MS. Quantify degradation products and establish a stability profile table comparing degradation rates across conditions (e.g., 25°C vs. 40°C). Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Methodological Answer : Perform a systematic review (following Cochrane guidelines) to evaluate methodologies of conflicting studies . Assess solvent effects, calibration standards, and instrument sensitivity. Validate results via quantum chemical calculations (e.g., Gaussian software) to simulate NMR/IR spectra and compare with experimental data .

Q. What in silico strategies predict this compound’s biological targets and binding affinities?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). Follow with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental affinity measurements .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., alkyl chains, halogens) at key positions. Test in vitro bioactivity (e.g., enzyme inhibition, cell viability assays) and analyze data using multivariate statistics (e.g., PCA, partial least squares regression) to correlate structural features with activity. Prioritize derivatives with >70% efficacy for in vivo testing .

Q. What analytical approaches quantify this compound in complex biological matrices?

  • Methodological Answer : Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs) to enhance specificity. Optimize sample preparation via solid-phase extraction (SPE) and validate parameters (linearity, LOD/LOQ) per FDA guidelines. Use matrix-matched calibration curves to account for ion suppression/enhancement .

Data Analysis and Interpretation

Q. How should researchers address variability in biological assay results for this compound?

  • Methodological Answer : Apply statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers. Normalize data using positive/negative controls and repeat assays in triplicate. Report variability as %RSD and use Bayesian modeling to distinguish signal from noise .

Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) in detail. Use automated systems (e.g., flow chemistry) for precise control of temperature and stirring rates. Share raw spectral data and synthetic protocols via open-access repositories to enable replication .

Tables for Key Data

Example stability study table (referenced in FAQ 3):

ConditionDegradation Rate (%/day)Major Degradation Product
25°C, dark0.12None detected
40°C, 75% RH1.45Oxidized analog
UV light exposure2.78Ring-opened derivative

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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